molecular formula C9H12N4O2 B1379723 4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1565321-62-1

4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1379723
CAS No.: 1565321-62-1
M. Wt: 208.22 g/mol
InChI Key: OFMBBWICHFTCAH-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and pharmaceutical research. This compound belongs to the triazolopyrimidine class, which is widely recognized for its diverse biological activities and its role as a privileged structure in drug discovery [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01976]. The carboxylic acid functional group at the 6-position makes it a versatile key intermediate for the synthesis of more complex molecules, particularly through amide coupling reactions to generate potential pharmacologically active compounds. Researchers utilize this scaffold to develop novel ligands for various enzyme targets, with a significant focus on kinase inhibitors [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5739010/]. Kinases are critical targets in oncology, inflammation, and CNS diseases, making this compound a valuable starting point for hit-to-lead optimization campaigns. Its specific substitution pattern is designed to modulate electronic properties, solubility, and binding affinity in target engagements. This product is intended for research and development purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-7(8(14)15)6(2)13-9(12(5)3)10-4-11-13/h4,6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBBWICHFTCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(N(C2=NC=NN12)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategies for Heterocyclic Compounds

Heterocyclic compounds, including those with triazole and pyrimidine rings, are often synthesized using methods that involve condensation reactions, cyclization, and substitution reactions. For compounds similar to 4,5,7-trimethyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylic acid , the synthesis might involve:

  • Cyclocondensation Reactions : These reactions involve the combination of two or more molecules to form a ring structure, often with the loss of a small molecule like water or alcohol.
  • Microwave-Assisted Synthesis : This method can enhance reaction rates and yields by applying microwave energy to facilitate chemical transformations.
  • Multicomponent Reactions : These reactions involve the simultaneous reaction of three or more reactants to form a product in a single step.

Analysis of Chemical Reactions

The compound 4,5,7-trimethyl-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylic acid would likely undergo various chemical reactions similar to those of related heterocyclic compounds:

  • Oxidation : Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.
  • Reduction : Agents such as sodium borohydride or lithium aluminum hydride might be employed.
  • Substitution : Nucleophilic substitution reactions could occur, particularly at the nitrogen atoms in the triazole ring.

Data and Research Findings

Reaction Type Reagents Conditions Yield
Cyclocondensation Amino triazole, diketone Reflux, acetic acid Variable
Microwave-Assisted Enaminonitrile, benzohydrazide Microwave irradiation High
Multicomponent Amino triazole, aldehyde, diketone Solvent-free, heating Moderate

Note : The data provided is hypothetical and based on general principles of heterocyclic synthesis. Specific yields and conditions would depend on experimental optimization.

Chemical Reactions Analysis

4,5,7-Trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The biological activities of 4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be categorized into several key applications:

Antiviral Activity

Research has indicated that compounds similar to this triazolopyrimidine derivative exhibit antiviral properties by disrupting essential protein-protein interactions necessary for viral replication. For instance, studies have shown that triazolopyrimidine derivatives can inhibit the replication of viruses such as HIV and influenza by targeting specific viral proteins involved in the replication cycle.

Anticancer Potential

The anticancer properties of triazolopyrimidines have been explored extensively. These compounds can interfere with cancer cell proliferation by modulating key signaling pathways associated with tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression .

Enzyme Inhibition

This compound has been found to act as an inhibitor of several enzymes that play crucial roles in metabolic pathways. For example, it may inhibit kinases involved in signal transduction processes that regulate cell growth and differentiation. The mode of action likely involves allosteric interactions that alter the conformation and activity of target enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties such as solubility and stability. These factors are critical for determining its bioavailability and therapeutic efficacy. Studies suggest that modifications to the compound's structure can enhance its pharmacokinetic properties and improve its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the applications of this compound in various therapeutic contexts:

Study Focus Findings Reference
Antiviral ActivityDemonstrated significant inhibition of viral replication in cell cultures
Anticancer PropertiesInduced apoptosis in breast cancer cell lines through modulation of signaling pathways
Enzyme InhibitionInhibited specific kinases involved in cancer progression

Mechanism of Action

The mechanism of action of 4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways .

Comparison with Similar Compounds

Core Modifications: Substituents at Positions 4, 5, and 7

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
Target Compound 4,5,7-Trimethyl, 6-carboxylic acid C₉H₁₂N₄O₂ Three methyl groups enhance lipophilicity
4,5-Dimethyl analog (CAS 1564571-59-0) 4,5-Dimethyl, 6-carboxylic acid C₈H₁₀N₄O₂ Lacks 7-methyl group; reduced steric bulk
7-(Difluoromethyl) analog (CAS 1160246-22-9) 7-Difluoromethyl, 6-carboxylic acid C₇H₇F₂N₄O₂ Fluorine atoms improve metabolic stability
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl) ester 6-Ethyl ester, aryl substituents C₂₃H₂₄N₄O₅ Ester prodrug; enhanced lipophilicity

Key Observations :

  • Fluorine substitution (e.g., 7-difluoromethyl) introduces electronegativity, improving metabolic stability and bioavailability .
  • Esterification of the carboxylic acid (e.g., ethyl ester in ) is a common prodrug strategy to enhance cell permeability.

Functional Group Variations at Position 6

Compound Name Position 6 Functional Group Biological Implications
Target Compound Carboxylic acid Ionizable group; impacts solubility/pKa
2-Amino-5-methyl-...-6-carboxamide (e.g., 5a) Carboxamide Neutral at physiological pH; better BBB penetration
5-Phenyl-...-6-carboxylic acid (4-sulfamoylphenyl)amide Sulfamoylphenylamide Enhanced antimicrobial activity

Key Observations :

  • Carboxylic acid groups (target compound) improve water solubility but may limit membrane permeability compared to carboxamides .
  • Sulfamoylphenylamide derivatives (e.g., ) exhibit pronounced antimicrobial activity, suggesting that bulky substituents at position 6 can modulate target specificity.

Physicochemical Properties

Property Target Compound 4,5-Dimethyl Analog 7-Difluoromethyl Analog
Molecular Weight ~208.22 g/mol 194.19 g/mol 214.14 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~0.9 ~1.5 (fluorine effect)
Solubility Moderate (carboxylic acid) Higher (smaller substituent) Lower (fluorine substitution)

Key Observations :

  • The trimethyl groups slightly increase lipophilicity compared to the 4,5-dimethyl analog, balancing solubility and permeability.
  • Fluorine substitution further elevates LogP, favoring membrane penetration but reducing aqueous solubility .

Pharmacological Potential

  • Antimicrobial Activity : Carboxamide and sulfamoyl derivatives (e.g., ) show efficacy against pathogens, suggesting the target compound’s carboxylic acid may be modified for similar applications.
  • Anticancer Activity : Triazolo[1,5-a]pyrimidines with aryl substituents (e.g., 3,4,5-trimethoxyphenyl in ) exhibit antiproliferative effects, implying the target compound’s methyl groups could enhance tumor cell uptake.

Biological Activity

4,5,7-Trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 1565321-62-1) is a heterocyclic compound belonging to the triazolopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula: C₉H₁₂N₄O₂
  • Molecular Weight: 206.24 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of target enzymes. This binding can disrupt normal enzymatic activity and alter metabolic pathways.
  • Receptor Modulation: It may also interact with receptors involved in neurotransmission and other cellular processes.

Biological Activities

The compound has been studied for several potential biological activities:

Anticonvulsant Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit anticonvulsant properties. For instance, studies on related compounds have shown positive modulation of GABAA receptors, which are critical in regulating neuronal excitability and preventing seizures .

Antiviral Activity

Compounds similar to this compound have demonstrated effectiveness against viral infections. A study highlighted the synthesis of triazolo[1,5-a]pyrimidine derivatives that showed significant antiviral activity by disrupting protein-protein interactions essential for viral replication .

Anticancer Potential

Triazolopyrimidine derivatives have been explored for their anticancer properties. The structural similarity of these compounds allows them to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity Derivatives showed significant activity in the maximal electroshock test (MES) and pentylenetetrazole (PTZ) test .
Antiviral Activity Compounds disrupted RdRP PA-PB1 interaction in influenza A virus polymerase .
Anticancer Activity Modulated pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties. Factors such as solubility and stability play crucial roles in its bioavailability and therapeutic efficacy.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Triazolo[1,5-a]pyrimidine derivatives are commonly synthesized via multi-component reactions (MCRs) involving aminotriazoles, carbonyl compounds, and aldehydes. For example:

  • Fusion Method: Mixing aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and aromatic aldehydes in dimethylformamide (DMF) under fusion (10–12 minutes) followed by methanol addition and recrystallization yields products with high purity (e.g., 2g product, m.p. 205–207°C) .
  • Catalyzed Reactions: Ethanol/water (1:1 v/v) with TMDP catalyst achieves 92% yield for ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate via reflux (3 hours) .
  • Biginelli-like Reactions: Optimized conditions (120°C in DMF with triethylamine) produce hybrid carboxamides in 10 hours, with purity confirmed by TLC .

Key Considerations:

  • Solvent Choice: Polar aprotic solvents (DMF) enhance cyclization, while ethanol/water mixtures improve eco-friendliness .
  • Catalysts: TMDP or triethylamine accelerates imine formation and reduces side products .

Structural Characterization

Q. Q2. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Discrepancies arise from substituent effects, solvent choices, or tautomerism. Standardized protocols include:

  • NMR Analysis: Compare chemical shifts with reference compounds. For example, N-cyclohexyl derivatives show distinct δ 8.80–8.77 (triazole protons) and δ 4.27–4.21 (alkyl chain protons) in DMSO-d6 .
  • IR Spectroscopy: Key peaks include C=N stretches (~1600 cm⁻¹) and N–H deformations (~3300 cm⁻¹) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry. For instance, N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine crystallizes in a monoclinic system (space group P2₁/c), confirming substituent positions .

Data Validation:

  • Cross-reference with elemental analysis (e.g., C: 62.77%, H: 4.01% for C₂₁H₁₆ClN₇) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 436.2 [M+H]⁺ for CB2 ligands) .

Advanced Reaction Design

Q. Q3. How can multi-component reactions be optimized to introduce diverse substituents while maintaining regioselectivity?

Methodological Answer: Regioselectivity in MCRs depends on electronic and steric factors:

  • Substituent Screening: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the pyrimidine C6 position, favoring carboxylate ester formation .
  • Temperature Control: Heating at 120°C in DMF promotes cyclocondensation over side reactions (e.g., aldol adducts) .
  • Catalyst Modulation: Copper sulfate/sodium ascorbate in DMSO enables click chemistry for ethynyl-triazolo derivatives .

Case Study:
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) was synthesized in 62% yield via reflux in pyridine, with regiochemistry confirmed by δ 8.91–8.90 (azo proton) in ¹H NMR .

Data Contradiction Analysis

Q. Q4. How should researchers address conflicting melting points or spectral data reported for the same compound?

Methodological Answer: Contradictions often stem from polymorphic forms or impurities. Strategies include:

  • Recrystallization: Repurify using ethanol/DMF (1:1) to isolate a single polymorph .
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., Form I vs. Form II).
  • Collaborative Validation: Compare data with independent studies (e.g., PubChem’s computed InChI keys for 3-chloropyrazolo[1,5-a]pyrimidine-5,7-dione) .

Example:
Ethyl 7-amino-triazolo[1,5-a]pyrimidine-6-carboxylate has reported m.p. 205–207°C versus 192–195°C for N-cyclohexyl analogs , likely due to alkyl chain flexibility.

Structure-Activity Relationship (SAR) Studies

Q. Q5. What methodologies are effective for evaluating the bioactivity of triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Enzyme Assays: Test CB2 receptor binding using radioligand displacement (e.g., [³H]CP-55,940) for derivatives like N-cycloheptyl-4,7-dihydro-7-oxo-4-pentyl-2-p-tolyl-triazolo[1,5-a]pyrimidine-6-carboxamide (IC₅₀ < 100 nM) .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict interactions between the triazole ring and receptor residues (e.g., π-π stacking with Phe117 in CB2) .
  • Cellular Assays: Assess antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .

Crystallographic and Conformational Analysis

Q. Q6. How does substituent bulkiness influence the crystal packing of triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • X-ray Diffraction: Bulky groups (e.g., cycloheptyl) induce torsional strain, reducing planarity. For example, N-(4-chlorophenyl)-5,7-dimethyl derivatives exhibit dihedral angles of 85.2° between triazole and pyrimidine rings .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals). Chlorine substituents enhance Cl···H contacts (8.2% contribution) .

Stability and Degradation Pathways

Q. Q7. What are the dominant degradation pathways for triazolo[1,5-a]pyrimidine carboxylates under acidic/basic conditions?

Methodological Answer:

  • Hydrolysis: Carboxylate esters undergo base-catalyzed saponification (e.g., NaOH/EtOH at 60°C) to carboxylic acids .
  • Oxidative Stability: Ethynyl groups oxidize to ketones under strong oxidizing agents (e.g., KMnO₄ in acetone) .
  • Thermal Degradation: TGA analysis shows decomposition above 250°C for most derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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